Home > Products > Screening Compounds P123982 > Thalidomide-O-PEG2-OH
Thalidomide-O-PEG2-OH -

Thalidomide-O-PEG2-OH

Catalog Number: EVT-14908172
CAS Number:
Molecular Formula: C17H18N2O7
Molecular Weight: 362.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Thalidomide-O-PEG2-OH is classified as a bioconjugate, specifically a thalidomide derivative functionalized with a PEG moiety. It is synthesized from thalidomide, which was originally developed in the 1950s as a sedative and later repurposed for conditions such as multiple myeloma and leprosy due to its immunomodulatory effects. The compound falls under the category of small molecules used in drug discovery and development, particularly for targeted protein degradation.

Synthesis Analysis

Methods

The synthesis of Thalidomide-O-PEG2-OH typically involves the conjugation of thalidomide with a PEG derivative. A common synthetic route includes:

  1. Activation of PEG: The PEG linker is activated using reagents such as N-hydroxysuccinimide esters.
  2. Conjugation Reaction: The activated PEG is then reacted with thalidomide under controlled conditions, often employing copper-catalyzed azide-alkyne cycloaddition (CuAAC) if an azide-functionalized thalidomide is used.

Technical Details

The synthesis process requires careful control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality control during the synthesis to verify the structure and purity of the final product.

Molecular Structure Analysis

Thalidomide-O-PEG2-OH features a molecular structure that integrates thalidomide's core with a PEG linker. The presence of the hydroxyl group (-OH) at one end of the PEG chain enhances its reactivity and ability to form further conjugates.

Structural Data

  • Molecular Formula: C15_{15}H20_{20}N2_{2}O5_{5}
  • Molecular Weight: Approximately 304.34 g/mol
  • Functional Groups: Thalidomide moiety, hydroxyl group, ether linkages from PEG.

The structural configuration allows for unique interactions within biological systems, making it an effective candidate for targeted therapies.

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-PEG2-OH can undergo several chemical reactions:

  1. Oxidation: The PEG linker can be oxidized under specific conditions.
  2. Reduction: Mild reducing agents can modify the thalidomide moiety.
  3. Substitution: The amino group in the PEG linker can participate in nucleophilic substitution reactions with various electrophiles.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Hydrogen peroxide.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Substitution Reagents: N-hydroxysuccinimide esters, carboxylic acids.

These reactions can lead to various functionalized derivatives that may exhibit different biological activities.

Mechanism of Action

Thalidomide-O-PEG2-OH exerts its biological effects primarily through its interaction with cereblon (CRBN), part of the cullin-RING ligase complex involved in ubiquitination pathways. Upon binding to CRBN, Thalidomide-O-PEG2-OH alters the substrate specificity of this ligase, promoting the ubiquitination and subsequent proteasomal degradation of target proteins such as IKZF1 and IKZF3. This mechanism is crucial for regulating protein levels within cells and has significant therapeutic implications in diseases such as cancer .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Enhanced solubility in aqueous solutions due to the PEG component.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to extreme pH or temperature changes.
  • Reactivity: The hydroxyl group provides sites for further chemical modifications.

Relevant analyses such as HPLC and NMR are essential for assessing these properties during research applications.

Applications

Thalidomide-O-PEG2-OH has several scientific applications:

  1. Drug Development: Utilized in creating PROTACs for targeted protein degradation, which has implications in cancer therapy.
  2. Biochemical Research: Serves as a tool for studying protein interactions and cellular signaling pathways.
  3. Therapeutic Research: Investigated for potential uses in treating various diseases, including multiple myeloma and autoimmune disorders due to its immunomodulatory effects .
Introduction to Thalidomide-O-PEG2-OH in Targeted Protein Degradation

Historical Context and Evolution in PROTAC Development

Thalidomide-O-PEG2-OH represents a strategic evolution in proteolysis-targeting chimera (PROTAC) technology, bridging the transformative journey from the serendipitous discovery of thalidomide’s biological activity to rational degrader design. Initially developed in the 1950s as a sedative, thalidomide was withdrawn due to teratogenicity but later repurposed for leprosy and multiple myeloma upon discovering its protein degradation mechanism [1] [5]. This compound functions as a molecular glue, inducing interactions between cereblon (CRBN)—a substrate receptor of the Cullin Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex—and neosubstrates like IKZF1/3 transcription factors. By the 2000s, researchers leveraged this mechanism to develop heterobifunctional PROTACs, where thalidomide derivatives serve as E3 ligase-recruiting ligands [1] [3]. Thalidomide-O-PEG2-OH exemplifies this progress: it incorporates a thalidomide-based CRBN ligand tethered to a diethylene glycol (PEG2) linker, enabling modular conjugation to target protein ligands [6] [7]. Its design overcomes early PROTAC limitations, such as poor solubility and limited linker flexibility, facilitating efficient ternary complex formation [7].

Table 1: Key Developments in Thalidomide-Based Protein Degradation

YearDevelopmentSignificance
1957Thalidomide marketed as sedativeLater linked to teratogenicity
2010CRBN identified as primary targetMechanism of action elucidated [1]
2012First CRBN-based PROTACs reportedUsed thalidomide derivatives for E3 recruitment
2020sThalidomide-O-PEG2-OH commercializedOptimized linker for ternary complex stability [7]

Role in Cereblon-Mediated Ubiquitination Pathways

Thalidomide-O-PEG2-OH exerts its function by hijacking the CRL4CRBN ubiquitin ligase machinery. The thalidomide moiety binds a hydrophobic pocket in CRBN, altering its substrate specificity and enabling recruitment of non-native proteins [5] [9]. This modification induces proximity between the target protein (bound to the opposite end of the PROTAC) and the E3 ligase, facilitating polyubiquitination via an enzymatic cascade:

  • E1 Activation: Ubiquitin activated by E1 enzyme
  • E2 Conjugation: Activated ubiquitin transferred to E2 enzyme
  • E3 Ligase Recruitment: CRBN-PROTAC complex positions E2 near target
  • Ubiquitin Transfer: E2 transfers ubiquitin to lysine residues on target [2] [9]The K48-linked polyubiquitin chains mark the target for proteasomal degradation. Unlike inhibitors, Thalidomide-O-PEG2-OH enables catalytic degradation—one molecule can degrade multiple targets [5] [8]. The PEG2 linker is critical for maintaining optimal distance (∼10–15 Å) between the thalidomide warhead and the target-binding ligand, ensuring efficient ubiquitin transfer [4] [7].

Table 2: Function of Thalidomide-O-PEG2-OH in Ubiquitin Pathways

ComponentRoleEffect of Thalidomide-O-PEG2-OH
CRBNE3 ubiquitin ligase adaptorConformational change expands substrate spectrum
PEG2 LinkerSpatial connectorOptimizes distance for target ubiquitination [7]
Ubiquitin SystemTagging machineryCatalytic K48-polyubiquitination of neo-substrates
ProteasomeDegradation complexProcesses ubiquitinated targets irreversibly

Properties

Product Name

Thalidomide-O-PEG2-OH

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-(2-hydroxyethoxy)ethoxy]isoindole-1,3-dione

Molecular Formula

C17H18N2O7

Molecular Weight

362.3 g/mol

InChI

InChI=1S/C17H18N2O7/c20-6-7-25-8-9-26-12-3-1-2-10-14(12)17(24)19(16(10)23)11-4-5-13(21)18-15(11)22/h1-3,11,20H,4-9H2,(H,18,21,22)

InChI Key

QFRYKNZKNAIRHX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.